molecular formula C16H6O7 B1315862 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione CAS No. 50662-95-8

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione

Cat. No. B1315862
CAS RN: 50662-95-8
M. Wt: 310.21 g/mol
InChI Key: OPVHOFITDJSMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione” is a chemical with the molecular formula C16H6O7 . It is also known by its IUPAC name, 4- [ (1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H6O7/c17-13-8-5-4-7 (6-10 (8)15 (19)22-13)21-11-3-1-2-9-12 (11)16 (20)23-14 (9)18/h1-6H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.22 . It appears as a white to orange to green powder or crystal . The compound has a melting point of 180°C and a predicted boiling point of 554.4±35.0°C . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Solvation Control in Gel Formation

The compound 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione and its derivatives demonstrate intriguing solvation-controlled reaction pathways. For instance, one derivative forms a gel in a mixed solvent like water in DMSO. This behavior is crucial for applications requiring controlled solvation and gel formation, particularly in the formulation of materials with specific mechanical properties (Singh & Baruah, 2008).

Molecular Structure and Tautomerism

In-depth studies using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) have been carried out on isobenzofuran-1(3H)-one derivatives, revealing fascinating insights into their molecular structure and tautomerism. This information is vital for understanding the compound's behavior in various chemical environments and could be crucial for applications in materials science and molecular engineering (Pires et al., 2016).

Applications in Organic Synthesis and Drug Development

Synthesis of Complex Organic Structures

The compound and its derivatives serve as critical intermediates in the synthesis of complex organic structures. For instance, derivatives have been used to synthesize a variety of compounds with potential applications in drug development and materials science, such as bis-isoxazolyl/pyrazolyl-1,3-diols, highlighting their versatility in organic synthesis (Juneja et al., 2013).

Cytotoxicity and Antioxidant Activity

Isoindoline-1,3-dione derivatives, synthesized from isobenzofuran-1,3-dione, have been studied for their bioactivity. These compounds show promise in medical research due to their cytotoxic and antioxidant properties, indicating potential applications in developing new therapeutic agents (Santhosh Kumar et al., 2019).

Safety And Hazards

The compound is classified under the GHS05 hazard class . It may cause skin irritation (H315) and serious eye damage (H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O7/c17-13-8-5-4-7(6-10(8)15(19)22-13)21-11-3-1-2-9-12(11)16(20)23-14(9)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVHOFITDJSMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561838
Record name 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione

CAS RN

50662-95-8
Record name 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Oxydiphthalic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.